molecular formula C6H12N2O6S B1219469 N-(Sulfomethyl)-D-glutamine CAS No. 90237-02-8

N-(Sulfomethyl)-D-glutamine

Cat. No. B1219469
CAS RN: 90237-02-8
M. Wt: 240.24 g/mol
InChI Key: HCMBCMVOCRJSME-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its structure. It might also include information on the compound’s appearance and state (solid, liquid, gas) at room temperature.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity. What other substances does it react with? What are the products of these reactions?



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH).


Scientific Research Applications

Role in Cellular Physiology and Stress Responses

N-(Sulfomethyl)-D-glutamine, as part of the broader family of glutamine-related compounds, has significant implications in cellular physiology and stress response mechanisms. Research indicates that glutamine (GLN) plays a crucial role in supporting cellular survival and modulating stress and apoptotic responses. Limited extracellular GLN supplies have been shown to impact stress-related gene expression and modulate receptor-mediated apoptosis, directly eliciting apoptosis through cell type-specific signaling mechanisms and caspase cascades. This highlights the potential of glutamine and its derivatives in therapeutic interventions aimed at modulating cellular responses to stress and improving clinical outcomes in critical illnesses (Fuchs & Bode, 2006).

Nitrogen Assimilation and Crop Improvement

In the context of plant biology, glutamine synthetase, a key enzyme in nitrogen metabolism, plays a central role in the assimilation of ammonia produced from nitrogen fixation, nitrate, or ammonia nutrition. This process is vital for the growth and development of crops, suggesting that manipulation of glutamine-related pathways could enhance the efficiency of nitrogen utilization in plants, potentially leading to crop improvement strategies. The complex regulation of glutamine synthetase activity, through organ- and tissue-specific expression and environmental variables affecting nutritional status, offers avenues for research into optimizing plant growth and productivity (Miflin & Habash, 2002).

Glutamine and Intestinal Barrier Function

Glutamine's role in maintaining the integrity of the intestinal barrier has been the subject of extensive research, highlighting its importance in gastrointestinal health. Experimental studies demonstrate that glutamine is capable of modulating intestinal permeability and tight junction protein expression under various conditions, emphasizing its potential beneficial role in managing disorders like irritable bowel syndrome. These findings underscore the significance of glutamine in maintaining gut barrier function, suggesting its utility in preventing and treating gastrointestinal disorders (Achamrah, Déchelotte, & Coëffier, 2017).

Glutamine in Dairy Cow Nutrition

Research in animal nutrition has explored glutamine as a potentially limiting amino acid for milk production in dairy cows. Given glutamine's pivotal position between energy and protein metabolism, its adequacy is essential in high-yielding dairy cows, where it may limit milk protein synthesis. This hypothesis is supported by observations of glutamine's role in metabolic stress conditions analogous to those experienced by high-yielding dairy cows, indicating that strategies to ensure adequate glutamine levels could enhance milk production efficiency (Meijer, van der Meulen, & van Vuuren, 1993).

Safety And Hazards

This would involve researching the compound’s toxicity, flammability, and other potential hazards. It’s important to know how to handle the compound safely and what to do in case of an accidental spill or exposure.


Future Directions

This would involve a discussion of what further research could be done with the compound. Are there potential applications that haven’t been explored yet? Are there related compounds that might be worth investigating?


I hope this general approach is helpful to you. If you have any other questions, feel free to ask!


properties

IUPAC Name

(2R)-2-amino-5-oxo-5-(sulfomethylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O6S/c7-4(6(10)11)1-2-5(9)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,9)(H,10,11)(H,12,13,14)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBCMVOCRJSME-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)NCS(=O)(=O)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009270
Record name 5-Hydroxy-5-[(sulfomethyl)imino]norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Sulfomethyl)-D-glutamine

CAS RN

90237-02-8
Record name gamma-Glutamylaminomethylsulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090237028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-5-[(sulfomethyl)imino]norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Sulfomethyl)-D-glutamine
Reactant of Route 2
Reactant of Route 2
N-(Sulfomethyl)-D-glutamine
Reactant of Route 3
Reactant of Route 3
N-(Sulfomethyl)-D-glutamine
Reactant of Route 4
Reactant of Route 4
N-(Sulfomethyl)-D-glutamine
Reactant of Route 5
N-(Sulfomethyl)-D-glutamine
Reactant of Route 6
N-(Sulfomethyl)-D-glutamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.